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Compound of Interest

Compound Name: 12-Oxododec-9-enoic acid

Cat. No.: B15045585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
12-Oxododec-9-enoic acid is an oxidized fatty acid metabolite of linoleic and α-linolenic acids,

produced via the lipoxygenase pathway.[1] Its structural similarity to key signaling molecules,

such as 12-oxo-phytodienoic acid (OPDA), suggests its potential involvement in cellular

signaling pathways, particularly in plant defense mechanisms.[2] A thorough understanding of

its physicochemical properties through spectroscopic analysis is crucial for elucidating its

biological functions and exploring its potential as a therapeutic agent or a precursor for polymer

synthesis.[3] This guide provides a comprehensive overview of the spectroscopic

characterization of 12-Oxododec-9-enoic acid, including predicted data based on structurally

related compounds and detailed experimental protocols.

Chemical Structure and Properties
IUPAC Name: (9Z)-12-oxododec-9-enoic acid[4]

Synonyms: 12-oxo-9(Z)-dodecenoic acid, 12-keto-9Z-Dodecenoic Acid, 12-oxo-cis-9-

dodecenoic acid[1]

Molecular Formula: C₁₂H₂₀O₃[4]

Molecular Weight: 212.28 g/mol [4]
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Property Value Source

Molecular Formula C₁₂H₂₀O₃ --INVALID-LINK--

Molecular Weight 212.28 g/mol --INVALID-LINK--

IUPAC Name (9Z)-12-oxododec-9-enoic acid --INVALID-LINK--

CAS Number 60485-39-4 --INVALID-LINK--

Spectroscopic Characterization
Due to the limited availability of published spectra for 12-Oxododec-9-enoic acid, the following

sections provide predicted data based on the analysis of structurally similar oxo fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Chemical Shift (δ) ppm Multiplicity Assignment

~9.75 t H-12 (Aldehyde proton)

~5.40 m H-9, H-10 (Olefinic protons)

~2.45 t H-2 (Protons α to carboxyl)

~2.30 m H-11 (Protons α to aldehyde)

~2.05 m H-8 (Allylic protons)

~1.60 m H-3

~1.30 m H-4, H-5, H-6, H-7

Note: Predicted values are based on known chemical shifts for similar functional groups in

other fatty acids.[5][6]
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Chemical Shift (δ) ppm Assignment

~202.0 C-12 (Aldehyde carbonyl)

~180.0 C-1 (Carboxyl carbonyl)

~130.0, ~128.0 C-9, C-10 (Olefinic carbons)

~44.0 C-11

~34.0 C-2

~29.0 - ~24.0 Methylene carbons (C-3 to C-8)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For fatty acids, derivatization (e.g., silylation or methylation) is common to

improve volatility for gas chromatography-mass spectrometry (GC-MS).

m/z Interpretation

212 [M]⁺ (Molecular ion)

194 [M - H₂O]⁺

183 [M - CHO]⁺

167 [M - COOH]⁺

Key Fragments

Characteristic fragments resulting from cleavage

at the double bond and adjacent to the carbonyl

groups.

Note: A study involving the synthesis of 12-Oxododec-9-enoic acid reported characteristic m/z

values of 73, 103, and 129 for its silylated derivative in GC-MS analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 2500 Broad O-H stretch (Carboxylic acid)

~2920, ~2850 Strong C-H stretch (Aliphatic)

~2720 Medium C-H stretch (Aldehyde)

~1730 Strong C=O stretch (Aldehyde)

~1710 Strong C=O stretch (Carboxylic acid)

~1650 Medium C=C stretch (Olefinic)

~1465 Medium C-H bend (Methylene)

~915 Medium
O-H bend (Carboxylic acid

dimer)

Note: These predicted values are based on typical IR absorption frequencies for the functional

groups present in the molecule.[7][8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems. 12-Oxododec-9-enoic
acid contains an isolated carbon-carbon double bond and two isolated carbonyl groups, which

are not in conjugation. Therefore, strong absorption in the UV-Vis range is not expected. A

weak n→π* transition for the carbonyl groups may be observed around 280-300 nm.

Signaling Pathway Involvement
12-Oxododec-9-enoic acid is a product of the lipoxygenase (LOX) pathway, which is a major

route for the metabolism of polyunsaturated fatty acids like linoleic acid and α-linolenic acid in

plants.[1] This pathway leads to the production of a variety of bioactive oxylipins. A closely

related compound, 12-oxo-phytodienoic acid (OPDA), is a key precursor in the biosynthesis of

jasmonic acid (JA), a critical plant hormone involved in defense signaling.[2] Given their

structural similarities and common biosynthetic origin, it is plausible that 12-Oxododec-9-enoic
acid may also play a role in plant defense signaling or act as a modulator of related pathways.
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Fig. 1: Biosynthetic pathway of 12-Oxododec-9-enoic acid.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 12-Oxododec-9-
enoic acid. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 12-Oxododec-9-enoic acid in ~0.7

mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 400 MHz or higher field strength, 16-32 scans, relaxation delay of 1-2

seconds.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 100 MHz or higher, several hundred to thousands of scans may be

required depending on sample concentration.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Mass Spectrometry (GC-MS)
Derivatization (for GC-MS): To a small amount of the sample, add a silylating agent (e.g.,

BSTFA with 1% TMCS) or a methylating agent (e.g., BF₃ in methanol) and heat to form the

corresponding TMS ester or methyl ester.

GC Separation:

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary

column (e.g., a non-polar or medium-polarity column).

Use a temperature program to separate the components, for example, starting at 100°C

and ramping to 250°C.

MS Detection:

Couple the GC outlet to a mass spectrometer.

Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 50-

500.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR

absorption in the regions of interest.

Data Acquisition:

Place the sample in the IR spectrometer.

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Perform a background subtraction with the pure solvent if a solution is used.
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UV-Visible Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol or hexane).

Data Acquisition:

Use a quartz cuvette to hold the sample.

Record the absorbance spectrum over a range of approximately 200-400 nm.

Use the pure solvent as a blank.

Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a compound like 12-Oxododec-9-enoic acid.
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Fig. 2: General workflow for spectroscopic characterization.

Conclusion
The spectroscopic characterization of 12-Oxododec-9-enoic acid is essential for

understanding its chemical nature and biological significance. While experimental data for this

specific molecule is not widely published, a combination of NMR, MS, IR, and UV-Vis

spectroscopy, guided by the analysis of structurally related compounds, can provide a

comprehensive profile. The protocols and predicted data presented in this guide offer a solid

foundation for researchers to undertake the analysis of this and similar oxo fatty acids, paving

the way for further investigation into their roles in biological systems and their potential

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis and Characterization of 12-
Oxododec-9-enoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15045585#spectroscopic-analysis-and-
characterization-of-12-oxododec-9-enoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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